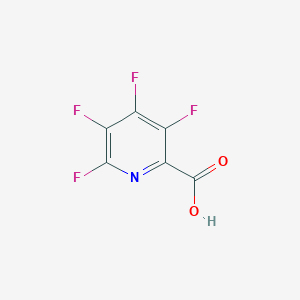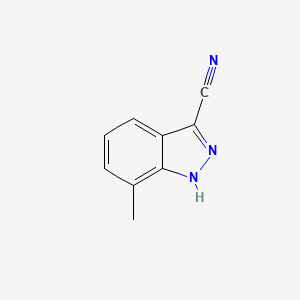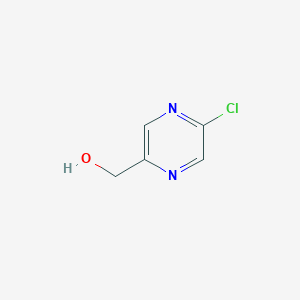
(5-氯吡嗪-2-基)甲醇
描述
“(5-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.6 g/mol and appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical And Chemical Properties Analysis
“(5-Chloropyrazin-2-yl)methanol” has a melting point of 62-63 °C . Its boiling point is predicted to be 255.7±35.0 °C . The compound has a density of 1.422±0.06 g/cm3 .科学研究应用
Pyrazine Compounds in Cancer Research
- Scientific Field : Oncology
- Application Summary : Pyrazine compounds have been studied for their potential use in cancer treatment. The protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism, is closely related to cancer. The SHP2 protein, a member of the PTPs family, is of particular interest .
- Methods of Application : In one study, three pyrazine-based small molecules were designed using structure-based drug design. The substituted pyrazine compounds incorporated with novel 1-(methyl sulfonyl)-4-prolylpiperazine, as a linker to amides and sulphonamides, were examined for their cytotoxic effect on different human cancer cell lines .
- Results : The study concluded with the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .
Pyrazine Compounds in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazine compounds are used in organic synthesis, particularly in the creation of new molecules with potential applications in various fields .
- Methods of Application : The specific methods of application can vary widely depending on the desired outcome. For example, palladium(0) catalyzed Suzuki cross-coupling reaction has been used in the synthesis of certain pyrazine compounds .
- Results : The results of these syntheses can lead to the creation of new compounds with potential applications in various fields, such as pharmaceuticals .
Pyrazine Compounds in Drug Design
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazine compounds are used in the design of new drugs. They are particularly useful in the development of inhibitors for the protein tyrosine phosphatases pathway, which is closely related to cancer .
- Methods of Application : In one study, three pyrazine-based small molecules were designed using structure-based drug design. The structures were optimized by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker .
- Results : The study resulted in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, an active and acceptable cytotoxic agent .
Pyrazine Compounds in Synthesis of Benzothiazepines
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazine compounds are used in the synthesis of benzothiazepines, a class of compounds with potential therapeutic applications .
- Methods of Application : The specific methods of application can vary widely depending on the desired outcome. The synthesis typically involves the reaction of pyrazine compounds with other reagents under controlled conditions .
- Results : The synthesis results in a series of new chloropyrazine conjugated benzothiazepines .
Pyrazine Compounds in Biological Screening
- Scientific Field : Biochemistry
- Application Summary : Pyrazine compounds are used in biological screening to assess their potential therapeutic effects .
- Methods of Application : In one study, a series of 2,5-dibromo-3-methylthiophene derivatives were synthesized and their biological importance was explored for the first time .
- Results : The synthesized compounds showed promising antioxidant, antibacterial, and antiurease activities .
Pyrazine Compounds in Drug Development
- Scientific Field : Pharmacology
- Application Summary : Pyrazine compounds are used in the development of new drugs. More than seventy percent of drugs used in therapy contain one or more heterocyclic rings .
- Methods of Application : The specific methods of application can vary widely depending on the desired outcome. For example, of the 24 small drug molecules approved in 2020 by Food and Drug Administration (FDA), USA, 22 drugs contain heterocyclic rings .
- Results : The results of these developments can lead to the creation of new drugs with potential therapeutic applications .
安全和危害
属性
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyrazin-2-yl)methanol | |
CAS RN |
72788-94-4 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

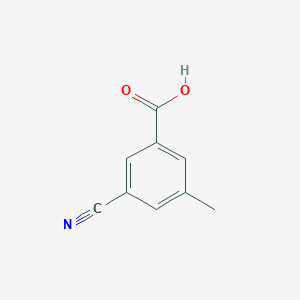
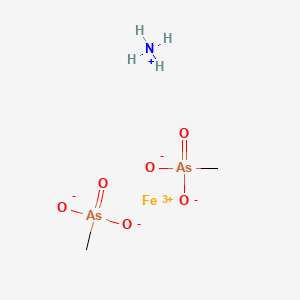
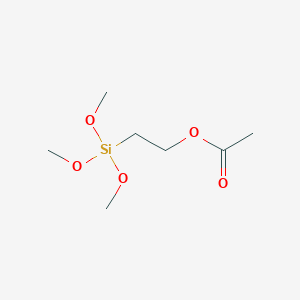
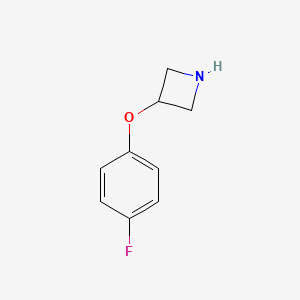
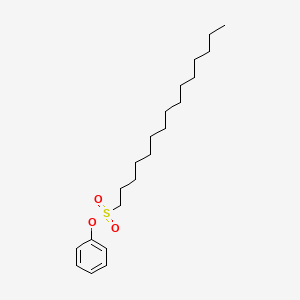
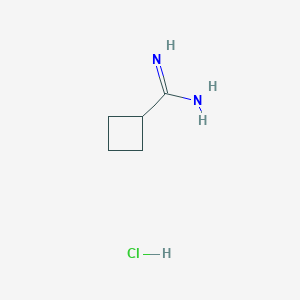
![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
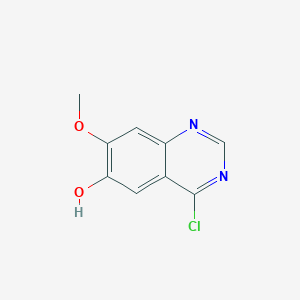
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
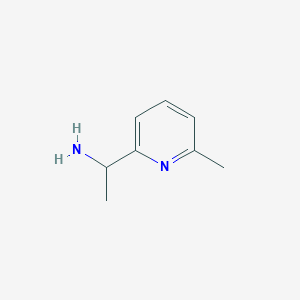
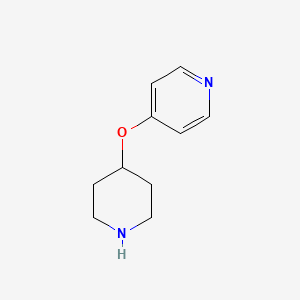
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
